Tert-butyl 3-acetylazetidine-1-carboxylate

描述

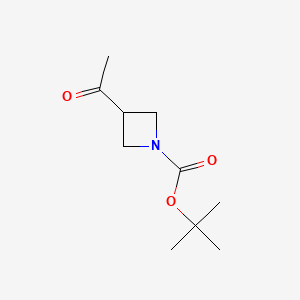

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-acetylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFZYPWUCOYOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733197 | |

| Record name | tert-Butyl 3-acetylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870089-49-9 | |

| Record name | 1,1-Dimethylethyl 3-acetyl-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870089-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-acetylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-acetylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl 3 Acetylazetidine 1 Carboxylate

Convergent and Divergent Synthetic Approaches to the Azetidine (B1206935) Core

The construction and functionalization of the azetidine ring can be achieved through various strategic disconnections. These approaches often involve either building the ring system with the desired functionality in place (convergent) or modifying a pre-formed azetidine core (divergent).

Synthesis via Organometallic Reagents: Grignard Reaction with Weinreb Amides (e.g., from Tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate)

The Weinreb ketone synthesis is a powerful and widely utilized method for the preparation of ketones from carboxylic acid derivatives. wikipedia.org A key advantage of this method is its ability to prevent the common problem of over-addition of the organometallic reagent to form a tertiary alcohol, which is a frequent issue with more reactive acylating agents like acid chlorides or esters. wikipedia.orgudel.edu

The synthesis of tert-butyl 3-acetylazetidine-1-carboxylate can be envisioned through the reaction of a suitable organometallic reagent, such as methylmagnesium bromide, with the corresponding Weinreb amide, tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate. The reaction proceeds through a stable, chelated tetrahedral intermediate formed by the nucleophilic attack of the Grignard reagent on the amide. wikipedia.org This intermediate is stable at low temperatures and collapses to the ketone upon workup, preventing a second addition of the nucleophile. wikipedia.org

The required Weinreb amide precursor, tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate, can be prepared from the corresponding carboxylic acid or its activated derivatives (like acid chlorides) by reacting it with N,O-dimethylhydroxylamine. orientjchem.org Various coupling agents, such as those used in peptide synthesis, can facilitate this amide bond formation. wikipedia.orgorientjchem.org

Table 1: Key Features of the Weinreb Ketone Synthesis

| Feature | Description | Reference |

|---|---|---|

| Precursor | N-methoxy-N-methylamide (Weinreb amide) | wikipedia.org |

| Reagent | Organolithium or Grignard reagents | wikipedia.orgorientjchem.org |

| Intermediate | Stable five-membered cyclic tetrahedral intermediate | wikipedia.org |

| Product | Ketone (or aldehyde with hydride reagents) | wikipedia.org |

| Advantage | Avoids over-addition to form tertiary alcohols | wikipedia.org |

Oxidative Transformations from Azetidinols: Oxidation ofTert-butyl 3-hydroxyazetidine-1-carboxylate toTert-butyl 3-oxoazetidine-1-carboxylate

A common divergent strategy for functionalizing the azetidine ring at the 3-position involves the oxidation of a readily available alcohol precursor. Tert-butyl 3-hydroxyazetidine-1-carboxylate serves as a versatile starting material for accessing the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate. nih.govnih.gov

Several mild and efficient oxidation methods can be employed for this transformation, avoiding harsh conditions that could compromise the strained azetidine ring. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is a classic and reliable method that operates at low temperatures and is tolerant of many functional groups. organic-chemistry.org Another widely used protocol involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaClO). nih.gov This method is often favored for its operational simplicity and green characteristics, especially when used in biphasic systems.

Table 2: Comparison of Oxidation Methods for Tert-butyl 3-hydroxyazetidine-1-carboxylate

| Method | Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | CH₂Cl₂, -78 °C to rt | Mild, high yield, avoids heavy metals | organic-chemistry.org |

| TEMPO Catalysis | TEMPO, NaClO, KBr | CH₂Cl₂/H₂O, 0 °C | Catalytic, operationally simple | nih.gov |

| Microchannel Reactor | TEMPO, H₂O₂ | CH₂Cl₂, continuous flow | Enhanced safety, rapid, scalable | nih.gov |

The resulting ketone, tert-butyl 3-oxoazetidine-1-carboxylate, is a crucial hub for further synthetic elaborations, including the olefination strategies discussed next.

Olefination Strategies: Wittig-type Reactions for Azetidine Ring Functionalization (e.g., from Tert-butyl 3-oxoazetidine-1-carboxylate)

Olefination reactions provide a powerful tool for carbon-carbon bond formation, converting carbonyl compounds into alkenes. The Wittig reaction and its variants are instrumental in modifying the azetidine core at the 3-position, starting from tert-butyl 3-oxoazetidine-1-carboxylate. organicreactions.orgberkeley.edu

While the classic Wittig reaction uses a phosphonium (B103445) ylide, the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate-stabilized carbanion, is often preferred. wikipedia.orgsynarchive.com The HWE reaction offers several advantages, including the use of more nucleophilic and less basic carbanions, and the formation of a water-soluble phosphate (B84403) byproduct that simplifies purification. wikipedia.org This reaction typically shows high stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgresearchgate.net

A practical application of this strategy is the synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, an intermediate for the drug baricitinib. nih.gov In this synthesis, tert-butyl 3-oxoazetidine-1-carboxylate is treated with the carbanion generated from diethyl (cyanomethyl)phosphonate and a base like potassium tert-butoxide, demonstrating the utility of the HWE reaction for functionalizing the azetidine ring. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for Azetidine Derivatives

The growing emphasis on sustainable manufacturing in the pharmaceutical industry has driven the development of greener synthetic methodologies. ijpsjournal.com These principles are increasingly being applied to the synthesis of azetidine derivatives to reduce environmental impact and enhance process safety and efficiency.

Exploration of Environmentally Benign Reaction Conditions and Solvents

A major focus of green chemistry is the replacement of hazardous and volatile organic compounds (VOCs) with more environmentally benign alternatives. researchgate.net Research into azetidine synthesis has explored the use of greener solvents. For instance, cyclopentyl methyl ether (CPME) has been successfully employed as a sustainable solvent in the continuous flow synthesis of functionalized azetidines. uniba.ituniba.it CPME is favored for its high boiling point, low peroxide formation, and stability under basic conditions, making it a superior alternative to solvents like tetrahydrofuran (B95107) (THF). Water, the ultimate green solvent, has also been utilized in certain synthetic steps, such as in biphasic oxidation reactions. researchgate.net

Application of Continuous Flow Chemistry and Microchannel Reactors for Enhanced Efficiency and Scale-Up

Continuous flow chemistry, often utilizing microchannel reactors, offers significant advantages over traditional batch processing, particularly for reactions involving unstable intermediates or hazardous reagents. researchgate.netnih.gov The small reactor volume and high surface-area-to-volume ratio allow for precise control over reaction parameters like temperature and mixing, leading to improved safety, higher yields, and better reproducibility. uniba.it

This technology has been successfully applied to the synthesis of azetidine derivatives. For example, the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate has been performed in a microchannel reactor using hydrogen peroxide as the oxidant, which is a greener alternative to sodium hypochlorite. nih.gov This approach not only improves the safety profile but also allows for rapid and scalable production. nih.gov Similarly, flow technology enables the safe generation and use of highly reactive organolithium intermediates in azetidine functionalization, often at higher temperatures than are feasible in batch, which can improve reaction rates and throughput. uniba.itresearchgate.net

Table 3: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate | |

| Tert-butyl 3-hydroxyazetidine-1-carboxylate | |

| Tert-butyl 3-oxoazetidine-1-carboxylate | |

| Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | |

| Methylmagnesium bromide | |

| N,O-Dimethylhydroxylamine | |

| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | |

| Sodium hypochlorite | |

| Hydrogen peroxide | |

| Diethyl (cyanomethyl)phosphonate | |

| Potassium tert-butoxide | |

| Cyclopentyl methyl ether (CPME) |

Asymmetric Synthesis and Stereochemical Control in Azetidine Formation

The precise control of stereochemistry is a paramount challenge in the synthesis of substituted azetidines like this compound. The creation of chiral centers at the C3 position necessitates sophisticated asymmetric strategies to yield enantiomerically pure products.

Enantioselective and Diastereoselective Synthetic Pathways

The development of synthetic pathways that are both enantioselective and diastereoselective is crucial for accessing complex azetidine structures. These methods often establish multiple stereocenters with high fidelity in a single transformation.

One notable advancement is the copper-catalyzed enantioselective boryl allylation of azetines, which provides access to chiral 2,3-disubstituted azetidines. acs.org This method constructs two new stereogenic centers simultaneously with high efficiency and stereocontrol. The reaction proceeds via a syn-addition mechanism, ensuring complete diastereoselectivity, while the chiral copper/bisphosphine catalyst dictates the facial selectivity. acs.org A proposed mechanism involves the formation of a Cu-Bpin species that undergoes migratory insertion into the double bond of the azetine, leading to a key alkyl cuprate (B13416276) intermediate. acs.org

Another significant strategy involves the iodine-mediated cyclization of homoallyl amines. This reaction proceeds via a 4-exo trig cyclization at room temperature to produce cis-2,4-disubstituted iodo-azetidines with high diastereoselectivity. nih.govbirmingham.ac.uk The relative stereochemistry of these products has been confirmed through NMR spectroscopy and X-ray crystallography. nih.gov This method provides a reliable route to functionalized azetidines that can be further elaborated.

The synthesis of natural products and pharmacologically active compounds has also driven the development of stereoselective routes to highly functionalized azetidines. For instance, a concise 8-step synthesis of an azetidine aldehyde, a key precursor for the marine alkaloid penaresidin (B1208786) B, highlights the use of regio- and stereoselective tandem hydroamination/glycosylation of a glycal as a key step. rsc.orgnih.gov The core azetidine structure is assembled via an intramolecular Mitsunobu reaction, which establishes the required contiguous stereogenic centers. rsc.org

Table 1: Comparison of Stereoselective Azetidine Synthesis Methods

| Method | Key Transformation | Stereocontrol | Precursor | Functionalization | Reference |

| Copper-Catalyzed Boryl Allylation | Difunctionalization of azetines | High enantioselectivity and complete diastereoselectivity | Azetines | Boryl and allyl groups at C2 and C3 | acs.org |

| Iodine-Mediated Cyclization | 4-exo trig cyclization of homoallyl amines | High diastereoselectivity (cis) | Homoallyl amines | Iodo-functionalized azetidines | nih.gov |

| Intramolecular Mitsunobu Cyclization | Cyclization of an amino alcohol derivative | Controlled by existing stereocenters from a chiral pool | 3-amino-2,3-dideoxysugar derivative | Ester and protected hydroxyl groups | rsc.org |

Chiral Auxiliary and Organocatalytic Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of azetidines. These temporary stereogenic groups guide the formation of new chiral centers before being cleaved from the molecule. wikipedia.org A general approach involves attaching a chiral auxiliary to an achiral substrate, performing a diastereoselective reaction, and then removing the auxiliary. acs.org

tert-Butanesulfinamide, developed by Ellman, is an effective chiral auxiliary for the synthesis of C2-substituted azetidines. acs.org This method is advantageous because both enantiomers of the auxiliary are commercially available and inexpensive, it provides strong chiral induction, and it can be easily removed after the cyclization. acs.org The synthesis involves a three-step approach starting from achiral materials, providing access to a broad range of C2-substituted azetidines with aryl, vinyl, and alkyl groups in good yields and diastereoselectivity. acs.org Similarly, (S)-1-phenylethylamine has been employed as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. rsc.org

Organocatalysis has emerged as a complementary strategy for asymmetric azetidine synthesis. Chiral phase-transfer catalysis, for example, has been successfully applied to the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov In this approach, a novel cinchona alkaloid-derived catalyst containing an SF5 group is used to achieve intramolecular C-C bond formation with high yields and excellent enantiomeric ratios (up to 2:98 er). nih.gov The reaction is believed to proceed through an interfacial mechanism where the chiral catalyst activates the chloride leaving group, inducing asymmetry. nih.gov

Catalytic Methodologies for Azetidine Ring Construction and Derivatization

Catalytic methods, particularly those employing transition metals and organocatalysts, have revolutionized the synthesis of azetidines. These approaches offer high efficiency, functional group tolerance, and novel pathways for ring construction and subsequent functionalization.

Transition Metal-Catalyzed Reactions (e.g., Palladium-catalyzed cross-coupling)

Transition metal catalysis provides powerful tools for both the construction and derivatization of the azetidine ring. rsc.org Palladium-catalyzed reactions are particularly prominent in this area.

A significant development is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds to form the azetidine ring. organic-chemistry.orgacs.org This method transforms a γ-C(sp³)–H bond into a C–N bond using a picolinamide (B142947) (PA) protected amine substrate. The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle and yields azetidines with high diastereoselectivity. organic-chemistry.org This approach is notable for its use of low catalyst loading, inexpensive reagents, and mild conditions. acs.org The picolinamide directing group can be subsequently removed. nih.gov

Palladium catalysis is also instrumental in the derivatization of pre-formed azetidine rings. For example, palladium-catalyzed C–H arylation has been used to functionalize complex molecules containing an azetidine moiety. nih.govresearchgate.net

Beyond palladium, other transition metals are also effective. Nickel-catalyzed Suzuki Csp²–Csp³ cross-coupling reactions have been developed for the synthesis of azetidines bearing all-carbon quaternary centers. nih.gov This method utilizes the ring strain of 1-azabicyclo[1.1.0]butane (ABB) in a polar-radical relay strategy, demonstrating broad substrate scope and excellent functional group tolerance. nih.gov Rhodium catalysts have been employed in domino conjugate addition/inert-bond activation sequences for the ring-expansion and ring-opening of azetidines. thieme-connect.de Furthermore, gold catalysis enables the oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones, which are valuable precursors for compounds like this compound. nih.gov

Table 2: Selected Transition Metal-Catalyzed Reactions for Azetidine Synthesis

| Catalyst System | Reaction Type | Key Feature | Reference |

| Pd(OAc)₂ / Oxidant | Intramolecular γ-C(sp³)–H Amination | Forms azetidine ring from an acyclic amine precursor | organic-chemistry.orgacs.org |

| NiBr₂ / Ligand | Suzuki Cross-Coupling | Forms Csp²-Csp³ bond on azetidine precursor | nih.gov |

| Au(I) / Oxidant | Oxidative Cyclization | Forms azetidin-3-one (B1332698) from N-propargylsulfonamide | nih.gov |

| Rh(I) / Ligand | Domino Conjugate Addition/Ring Expansion | Functionalizes and expands the azetidine ring | thieme-connect.de |

Organocatalysis in Azetidine Synthesis

Organocatalysis offers a metal-free alternative for the construction and functionalization of azetidine rings, often providing unique reactivity and selectivity. organic-chemistry.org These methods avoid issues of metal contamination in the final products, which is particularly important in pharmaceutical applications.

As previously mentioned, chiral phase-transfer catalysis is a powerful organocatalytic method for the enantioselective synthesis of spiro-azetidine oxindoles. nih.gov This highlights how non-covalent interactions with a chiral catalyst can effectively control the stereochemical outcome of a cyclization reaction.

Relay catalysis strategies combining Lewis acid and (hypo)iodite catalysis have been developed for [3 + 1]-annulation reactions between cyclopropane (B1198618) 1,1-diesters and aromatic amines to furnish azetidines. organic-chemistry.org This process involves the nucleophilic ring-opening of the cyclopropane followed by an iodide-catalyzed C-N bond formation to close the azetidine ring.

Furthermore, organocatalytic approaches can be applied to the synthesis of precursors for functionalized azetidines. A novel organocatalytic reaction cascade between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones, proceeding through a sequence of thia-Michael/aldol/annulation reactions, demonstrates the power of bifunctional catalysis to create complex heterocyclic systems with high diastereo- and enantioselectivity. nih.gov While not a direct azetidine synthesis, the principles of using bifunctional catalysts that can activate both the nucleophile and electrophile are directly applicable to the development of new azetidine-forming reactions.

Reactivity and Chemical Transformations of Tert Butyl 3 Acetylazetidine 1 Carboxylate and Its Derivatives

Chemical Modifications at the Acetyl Moiety

The acetyl group at the 3-position of the azetidine (B1206935) ring serves as a key handle for a variety of chemical modifications, including reductions, olefination reactions, and condensations. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton.

Reductions to Alcohol Derivatives

The ketone of the acetyl group in tert-butyl 3-acetylazetidine-1-carboxylate can be readily reduced to the corresponding secondary alcohol, tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate. This transformation is typically achieved using common hydride reducing agents. The choice of reducing agent can influence the stereochemical outcome of the reaction, potentially leading to diastereomeric mixtures of the alcohol product.

Commonly employed reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often used in alcoholic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a more powerful reducing agent and is typically used in aprotic ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

| Reagent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 °C to room temperature | Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | 0 °C to room temperature, followed by aqueous workup | Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The acetyl group provides a carbonyl functionality that is susceptible to olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These reactions are powerful tools for the formation of carbon-carbon double bonds, converting the acetyl group into a substituted vinyl group.

The Wittig reaction involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). The nature of the ylide (stabilized or non-stabilized) influences the stereoselectivity of the resulting alkene. Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. The HWE reaction typically offers excellent (E)-selectivity for the resulting alkene and has the advantage that the phosphate (B84403) byproduct is water-soluble, simplifying purification. A notable application of the HWE reaction on a related substrate, tert-butyl 3-oxoazetidine-1-carboxylate, involves the use of diethyl (cyanomethyl)phosphonate to produce tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a key intermediate in the synthesis of the drug baricitinib. nih.gov

| Reaction | Reagent | Base | Typical Product |

| Wittig Reaction | Methyltriphenylphosphonium bromide | n-Butyllithium | Tert-butyl 3-isopropenylazetidine-1-carboxylate |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Sodium hydride | Tert-butyl 3-(1-(ethoxycarbonyl)ethylidene)azetidine-1-carboxylate |

| Horner-Wadsworth-Emmons | Diethyl (cyanomethyl)phosphonate | Potassium tert-butoxide | Tert-butyl 3-(1-cyanoethylidene)azetidine-1-carboxylate |

Condensation Reactions and Enamine Chemistry

The acetyl ketone of this compound can undergo condensation reactions with various nucleophiles. A particularly important class of such reactions is the formation of enamines through reaction with secondary amines. Enamines are versatile synthetic intermediates that can act as nucleophiles in various carbon-carbon bond-forming reactions.

The reaction of a ketone with a secondary amine, such as pyrrolidine (B122466) or morpholine, in the presence of an acid catalyst, leads to the formation of the corresponding enamine. The enamine can then be reacted with electrophiles, such as alkyl halides or acyl chlorides, at the α-carbon. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone functionality, now with a new substituent at the α-position. This sequence of reactions provides a powerful method for the α-functionalization of the acetyl group.

Functionalizations and Derivatizations of the Azetidine Ring System

The strained azetidine ring, while relatively stable due to the N-Boc protection, can also be a site for various chemical transformations. These reactions can involve substitution on the ring or alterations to the ring structure itself.

Electrophilic and Nucleophilic Substitutions on the Azetidine Ring

The N-Boc group can facilitate the deprotonation of the α-protons on the azetidine ring using a strong base, such as sec-butyllithium, to form a lithiated intermediate. This nucleophilic species can then be trapped with various electrophiles, leading to the introduction of substituents at the 2- or 4-position of the azetidine ring. nih.gov

Nucleophilic substitution reactions on the azetidine ring typically require the presence of a good leaving group at the 3-position. For instance, if the acetyl group were to be converted to a hydroxyl group and subsequently to a tosylate or a halide, this position would become susceptible to attack by nucleophiles. This would allow for the introduction of a wide range of functional groups at the 3-position of the azetidine ring.

Ring Expansion and Contraction Reactions of Azetidine Systems

The inherent ring strain of the azetidine system can be exploited in rearrangement reactions that lead to either ring expansion or ring contraction.

Ring expansion of azetidines to five-membered rings like pyrrolidines can be achieved through various methods. One common approach involves the rearrangement of an intermediate formed from the azetidine. For example, treatment of an azetidine with a diazo compound in the presence of a copper catalyst can lead to a one-carbon ring expansion via a nih.govscintica.com-Stevens rearrangement. nih.gov

Ring contraction of azetidine derivatives is less common but can occur under specific conditions to form three-membered rings (aziridines) or other heterocyclic systems. These reactions are often driven by the formation of a more stable product and can be initiated by photochemical methods or through specific rearrangement pathways.

Strain-Release Reactions for Diverse Azetidine Functionalization

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain, which can be harnessed as a driving force for a variety of chemical transformations. Strain-release strategies, particularly those involving highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs), provide a powerful and modular approach to the synthesis of densely functionalized azetidines. unife.itnih.gov

The process often begins with the in-situ generation of an ABB from a suitable precursor. This highly reactive bicyclic intermediate can then undergo nucleophilic ring-opening. The addition of organometallic reagents, for instance, enables the selective formation of 3-substituted azetidine intermediates. rsc.org This approach effectively translates the high strain energy of the ABB into a driving force for forming new carbon-carbon or carbon-heteroatom bonds at the C3 position of the azetidine core. nih.govrsc.org

Recent advancements have expanded this concept into the realm of photocatalysis. In these methods, a photosensitizer generates radical intermediates that are intercepted by ABBs. unife.it This radical strain-release process allows for the difunctionalization of the azetidine ring in a single step, offering a rapid and efficient pathway to complex azetidine structures that would be challenging to access through traditional methods. unife.it These multicomponent, strain-release-driven reactions are highly valued for their ability to quickly generate diverse libraries of substituted azetidines from simple starting materials. nih.govbris.ac.uk

Stereoselective Transformations and Diastereomeric Control

Control of Chirality within the Azetidine Scaffold

Achieving control over the stereochemistry of the azetidine ring is crucial, as the three-dimensional arrangement of substituents significantly impacts the biological activity and physical properties of the molecule. Several strategies have been developed to govern the chirality during the synthesis and modification of the azetidine scaffold.

One effective method involves the use of chiral auxiliaries. For example, chiral tert-butanesulfinamides can be employed to direct the stereochemical outcome of cyclization reactions, leading to the formation of enantioenriched C2-substituted azetidines. acs.org The choice of either the (R)- or (S)-enantiomer of the sulfinamide auxiliary allows for the selective synthesis of the desired product stereoisomer. acs.org Similarly, chiral N-propargylsulfonamides have been used to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov

Asymmetric catalysis represents another powerful tool for stereocontrol. Chiral phase-transfer catalysts have been successfully used in the enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C-C bond formation. nih.gov In this approach, a chiral cation forms an ion pair with the substrate, directing the cyclization to proceed with high enantioselectivity. nih.govresearchgate.net Furthermore, Lewis acid catalysts, such as Lanthanide(III) triflates, can facilitate the regioselective and stereoselective intramolecular aminolysis of epoxy amines to furnish chiral azetidines. frontiersin.org These methods highlight the importance of catalyst-substrate interactions in dictating the stereochemical course of the reaction. nih.gov

Synthesis of Specific Stereoisomers (e.g., Tert-butyl (S)-2-acetylazetidine-1-carboxylate)

The synthesis of specific stereoisomers is paramount in drug discovery, as different enantiomers of a chiral molecule often exhibit vastly different pharmacological profiles. While the direct synthesis of Tert-butyl (S)-2-acetylazetidine-1-carboxylate is a specific target, the principles are well-illustrated by the synthesis of closely related azetidine-2-carboxamides.

In the development of small-molecule STAT3 inhibitors, researchers synthesized both the (R)- and (S)-enantiomers of azetidine-2-carboxamide (B111606) derivatives. nih.govacs.org It was consistently observed that the (R)-enantiomer was significantly more potent than its (S)-counterpart. For instance, in one pair of compounds, the (R)-enantiomer displayed an IC₅₀ of 0.52 μM, whereas the (S)-enantiomer had an IC₅₀ of 2.22 μM, demonstrating a clear stereochemical preference for biological activity. nih.govacs.org

The synthesis of these specific stereoisomers typically relies on methods that establish the desired chirality early in the synthetic sequence. This can be achieved by starting with a chiral building block or by employing an asymmetric reaction. For example, a general approach to chiral C2-substituted azetidines uses either (R)- or (S)-tert-butanesulfinamide as a chiral auxiliary to produce the desired enantiomer of the final product. acs.org The diastereomeric intermediates formed during the synthesis can often be separated using standard chromatographic techniques, allowing for the isolation of enantiopure azetidine products after the auxiliary is cleaved. acs.org This control over absolute stereochemistry is essential for producing compounds with optimal efficacy and selectivity. nih.govacs.org

Aza-Michael Additions for the Synthesis of Azetidine Amino Acid Analogues

The Aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction. This strategy has been effectively applied to the synthesis of novel azetidine-containing amino acid analogues, which are valuable building blocks in medicinal chemistry. mdpi.comnih.gov These analogues can serve as constrained mimics of natural amino acids like 4-aminobutanoic acid (GABA) or 5-aminopentanoic acid. mdpi.comnih.gov

A common synthetic route starts with a precursor such as N-Boc-azetidin-3-one. A Horner-Wadsworth-Emmons reaction is used to install an α,β-unsaturated ester, yielding a key intermediate like methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.comnih.gov This compound serves as an excellent Michael acceptor.

The subsequent Aza-Michael addition involves reacting this acceptor with a variety of nitrogen-based nucleophiles, including heterocyclic aliphatic and aromatic amines. nih.gov This reaction proceeds efficiently to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov The versatility of this method allows for the introduction of a wide range of heterocyclic motifs onto the azetidine scaffold, creating a diverse library of novel amino acid derivatives. mdpi.comnih.gov The structures of these newly formed compounds are typically confirmed through extensive spectroscopic analysis. nih.gov

Table 1: Aza-Michael Addition of Amines to Methyl (1-Boc-3-azetidinylidene)acetate This table presents a selection of results from the synthesis of azetidine amino acid analogues via Aza-Michael addition, showcasing the yields obtained with various heterocyclic amines.

| Entry | Amine Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Azetidine | Methyl (1-Boc-3-(azetidin-1-yl)azetidin-3-yl)acetate | 75 | nih.gov |

| 2 | 3-Hydroxyazetidine | Methyl (1-Boc-3-(3-hydroxyazetidin-1-yl)azetidin-3-yl)acetate | 62 | nih.gov |

| 3 | Pyrrolidine | Methyl (1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate | 81 | nih.gov |

| 4 | Piperidine | Methyl (1-Boc-3-(piperidin-1-yl)azetidin-3-yl)acetate | 80 | nih.gov |

| 5 | Morpholine | Methyl (1-Boc-3-morpholinoazetidin-3-yl)acetate | 85 | nih.gov |

Applications in Pharmaceutical and Agrochemical Research

Strategic Use as a Key Heterocyclic Building Block in Complex Molecule Synthesis

The azetidine (B1206935) ring is a sought-after motif in medicinal chemistry due to its ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and three-dimensional complexity. Tert-butyl 3-acetylazetidine-1-carboxylate, and its close analogue tert-butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone), are considered key intermediates for introducing this four-membered ring system. lookchem.comresearchgate.netnih.gov The presence of the ketone functionality at the 3-position provides a reactive handle for a wide array of chemical transformations, including nucleophilic additions, reductions, and condensations. This allows chemists to elaborate the core structure into more complex derivatives, such as substituted amino alcohols, alkenes, and spirocyclic systems, which are central to the construction of novel therapeutic agents. lookchem.comnih.gov The Boc protecting group on the nitrogen atom ensures stability during these synthetic steps and can be easily removed under acidic conditions when desired, facilitating further functionalization at the nitrogen position. nih.gov

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Candidates

The utility of this compound and its derivatives is most evident in their role as precursors to a range of APIs and experimental drug candidates targeting various diseases.

The Janus kinase (JAK) family of enzymes is a critical target in the treatment of autoimmune diseases and inflammation. Baricitinib, an inhibitor of JAK1 and JAK2, is a prominent example where an azetidine-containing fragment is crucial for its biological activity. The synthesis of Baricitinib relies on key intermediates derived from N-Boc-3-azetidinone. lookchem.comresearchgate.net

A common synthetic route involves the conversion of tert-butyl 3-oxoazetidine-1-carboxylate into tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate via a Horner-Wadsworth-Emmons reaction. researchgate.netresearchgate.net This intermediate is then deprotected and further modified to create the 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021) moiety, which is a core component of Baricitinib. lookchem.comresearchgate.net The azetidine ring plays a significant role in orienting the molecule within the kinase binding site, contributing to its potency and selectivity. Efficient and scalable syntheses for these azetidine intermediates are a key focus of industrial research to ensure a cost-effective supply of the final drug. lookchem.comresearchgate.net

The γ-aminobutyric acid (GABA) transporters (GATs) are responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft, making them important targets for treating neurological disorders like epilepsy. dtic.milrero.ch Selective inhibition of GAT3, which is primarily located in astrocytes, is a promising therapeutic strategy. dtic.milrero.ch

While direct synthesis of GAT3 inhibitors from this compound is not extensively documented in public literature, azetidine-based scaffolds are central to the design of novel GAT inhibitors. For instance, research has shown that azetidine-3-carboxylic acid derivatives can act as potent inhibitors of GABA uptake. One study identified 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid as a potent GAT-3 inhibitor. The rigid azetidine ring serves as a bioisostere for other cyclic structures, helping to optimize binding affinity and selectivity for GAT3 over other GABA transporter subtypes like GAT1. nih.gov Therefore, a versatile building block like this compound is highly valuable for generating libraries of structural analogues to explore this therapeutic target.

Spirocycles, which contain two rings connected by a single common atom, are increasingly important in drug discovery for their structural novelty and three-dimensional character. researchgate.net Tert-butyl 3-oxoazetidine-1-carboxylate is a key starting material for the synthesis of azetidine-containing spirocycles such as 5-thia- and 5-oxa-2-azaspiro[3.4]octanes. lookchem.com These scaffolds serve as multifunctional modules for further elaboration in drug development. lookchem.comnih.gov

A documented synthesis of a 5-oxa-2-azaspiro[3.4]octane derivative begins with the addition of lithiated methoxyallene (B81269) to tert-butyl 3-oxoazetidine-1-carboxylate. lookchem.com The resulting adduct undergoes spirocyclization to form a spirocyclic enol ether, which is then converted to the corresponding ketone. This ketone can be further modified, for example, through reduction to an alcohol or reductive amination to an amine, providing multiple points for diversification. lookchem.com

| Step | Reactant(s) | Product | Yield |

| 1 | tert-Butyl 3-oxoazetidine-1-carboxylate, Lithiated methoxyallene | Adduct 22 | - |

| 2 | Adduct 22 | Spirocyclic enol ether 23 | 63% (over 2 steps) |

| 3 | Spirocyclic enol ether 23, TsOH | 5-Oxa-2-azaspiro[3.4]octan-1-one 24 | 94% |

| 4 | Ketone 24, NaBH₄ | Alcohol 25 | - |

| 5 | Ketone 24, NH₃/MeOH, Ti(OiPr)₄, NaBH₄ | Amine 26 | 53% |

| Data derived from a synthesis of 5-oxa-2-azaspiro[3.4]octane modules. lookchem.com |

This demonstrates how the azetidine ketone core of the starting material is directly transformed into a complex spirocyclic system with high efficiency.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Azetidine-Containing Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The azetidine scaffold provided by this compound is frequently used in such studies. For example, in the development of JAK inhibitors, modifications around the azetidine ring are explored to optimize potency and selectivity. nih.gov By synthesizing a series of analogues with different substituents on the azetidine ring or by altering the group attached to the ring nitrogen, researchers can systematically probe the interactions with the target protein.

Role in Modulating Disease-Related Biological Pathways (e.g., Myotonic Dystrophy Type 1)

Myotonic Dystrophy Type 1 (DM1) is a genetic disorder caused by an expanded CTG trinucleotide repeat in the DMPK gene. nih.govmyotonic.org This mutation leads to the production of a toxic RNA that sequesters essential cellular proteins, disrupting normal cellular processes, particularly alternative splicing. nih.govmyotonic.org Current therapeutic strategies for DM1 primarily focus on targeting this toxic RNA with antisense oligonucleotides or small molecules designed to bind to the CUG repeats and prevent protein sequestration. nih.gov

A comprehensive review of the scientific literature does not reveal a documented role for this compound or other azetidine-based small molecules in directly modulating the biological pathways of Myotonic Dystrophy Type 1. The main focus of small molecule drug discovery for DM1 has been on compounds that can either bind the toxic RNA hairpin structures or modulate the activity of affected splicing factors like MBNL1. nih.gov While the development of novel heterocyclic compounds for new therapeutic applications is an ongoing area of research, a specific application for this compound in DM1 has not been established in published studies.

Design and Synthesis of Conformationally Constrained Analogues for Receptor Specificity

The strategic design and synthesis of conformationally constrained analogues of lead compounds represent a cornerstone of modern medicinal chemistry and agrochemical research. By reducing the conformational flexibility of a molecule, researchers can pre-organize it into a bioactive conformation that enhances binding affinity and specificity for a particular biological target, such as a receptor or enzyme. The scaffold of this compound offers a versatile platform for applying this principle. The inherent strain of the four-membered azetidine ring, combined with the stereochemical possibilities at the 3-position, allows for the generation of a diverse array of rigidified structures. These analogues are instrumental in elucidating structure-activity relationships (SAR) and optimizing the pharmacological or biological profile of a lead compound.

The introduction of conformational constraints can be achieved through several synthetic strategies. One common approach involves the creation of bicyclic or spirocyclic systems that lock the orientation of key pharmacophoric groups. For instance, intramolecular cyclization reactions can be employed to form fused ring systems, thereby restricting the rotational freedom of the side chains. Another strategy is the introduction of bulky or stereoelectronically demanding substituents that favor a particular conformation.

In the context of analogues derived from this compound, the acetyl group at the 3-position serves as a key handle for chemical modification. This group can be elaborated into more complex and rigid structures designed to probe the binding pocket of a target receptor. The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen provides stable protection during synthesis and can be removed under specific conditions to allow for further derivatization of the ring nitrogen.

Research in this area often involves the stereocontrolled synthesis of different isomers to understand the impact of stereochemistry on receptor binding. For example, studies on azetidine-2,3-dicarboxylic acids have shown that different stereoisomers can exhibit significantly different affinities for NMDA receptors. nih.gov In one study, the L-trans-isomer of azetidine-2,3-dicarboxylic acid displayed the highest affinity for the NMDA receptor, highlighting the critical role of stereochemistry in receptor recognition. nih.gov This principle is directly applicable to the design of analogues from this compound, where the stereocenter at the 3-position can be systematically varied.

The following table illustrates hypothetical examples of conformationally constrained analogues that could be synthesized from this compound and their potential impact on receptor specificity, based on established principles in medicinal chemistry.

| Analogue Structure | Design Rationale | Synthetic Strategy | Potential Receptor Target | Expected Outcome |

| Spirocyclic Oxazolidinone Analogue | Introduction of a rigid spirocyclic system to mimic a specific turn or loop of a peptide ligand. | 1. Conversion of the acetyl group to a hydroxylamine. 2. Intramolecular cyclization with a chloroformate. | G-protein coupled receptors (GPCRs) | Increased receptor subtype selectivity due to fixed orientation of pharmacophoric elements. |

| Bicyclic Lactam Analogue | Formation of a fused bicyclic lactam to restrict the conformation of the azetidine ring and side chain. | 1. Oxidation of the acetyl group to a carboxylic acid. 2. N-alkylation of the azetidine nitrogen with a halo-ester followed by intramolecular amide bond formation. | Proteases | Enhanced binding affinity by pre-organizing the molecule into the bioactive conformation for the enzyme's active site. |

| Fluorinated Phenyl Analogue | Introduction of a fluorinated aromatic ring to introduce specific electronic properties and restrict rotation through steric hindrance. | 1. Horner-Wadsworth-Emmons reaction of the acetyl group with a fluorinated phosphonate (B1237965) ylide. 2. Reduction of the resulting double bond. | Ion Channels | Improved metabolic stability and modulation of receptor binding through specific fluorine-protein interactions. |

The synthesis of such constrained analogues often requires multi-step sequences and careful control of stereochemistry. For instance, the synthesis of spirocyclic NH-azetidines has been achieved through methods like the Kulinkovich-type coupling. rsc.org Similarly, the development of potent antagonists for the free fatty acid receptor 2 (FFA2) involved the optimization of an azetidine chemical series, leading to compounds with nanomolar potency. nih.gov

The characterization of these novel, conformationally constrained analogues involves a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, to confirm their three-dimensional structure. Subsequent pharmacological evaluation in receptor binding assays and functional assays is then performed to determine their affinity and efficacy. This iterative process of design, synthesis, and testing is crucial for identifying analogues with superior receptor specificity and therapeutic potential.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Tert-butyl 3-acetylazetidine-1-carboxylate. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, a complete assignment of all proton and carbon signals can be achieved, providing insights into the molecule's connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The tert-butyl group will present as a sharp singlet integrating to nine protons, typically in the upfield region (around 1.4 ppm). The acetyl group's methyl protons will also appear as a singlet, integrating to three protons, likely around 2.1 ppm. The protons of the azetidine (B1206935) ring will show more complex splitting patterns due to geminal and vicinal coupling. The methine proton at the C3 position, adjacent to the acetyl group, is expected to be a multiplet. The four methylene protons on the azetidine ring (at C2 and C4) would likely appear as multiplets due to their diastereotopic nature and coupling to each other and the C3 proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data, showing signals for each unique carbon atom. The carbonyl carbons of the tert-butoxycarbonyl (Boc) protecting group and the acetyl group will resonate at the downfield end of the spectrum (typically in the range of 150-210 ppm). The quaternary carbon of the tert-butyl group and the carbon of the Boc group's O-C(CH₃)₃ will appear around 80 ppm. The methyl carbons of the tert-butyl and acetyl groups will be found in the upfield region. The carbons of the azetidine ring will have characteristic shifts that can be definitively assigned using 2D NMR techniques.

2D NMR Spectroscopy: To confirm the structural assignments, a suite of 2D NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For instance, it would show correlations between the C3 methine proton and the methylene protons at the C2 and C4 positions of the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

Conformational analysis of the azetidine ring can also be inferred from the coupling constants observed in the high-resolution ¹H NMR spectrum and through Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.4 | Singlet | 9H |

| -C(O)CH₃ | ~2.1 | Singlet | 3H |

| Azetidine-CH | Multiplet | Multiplet | 1H |

| Azetidine-CH₂ | Multiplet | Multiplet | 4H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -C (O)CH₃ | ~208 |

| -NC (O)O- | ~156 |

| -OC (CH₃)₃ | ~80 |

| Azetidine-C H | ~55-65 |

| Azetidine-C H₂ | ~45-55 |

| -C(C H₃)₃ | ~28 |

| -C(O)C H₃ | ~25 |

Mass Spectrometry (MS) Techniques (e.g., LC-MS, UPLC-MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and confirming the elemental composition of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are commonly employed.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula (C₁₀H₁₇NO₃). In a typical positive ion mode ESI-MS experiment, the compound is expected to be detected as its protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. PubChem predicts the monoisotopic mass to be 199.12085 Da. uni.lu The predicted m/z for the protonated molecule [M+H]⁺ is 200.12813. uni.lu

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pathways of the molecular ion. This provides valuable structural information that can be used for confirmation of the compound's identity. The tert-butoxycarbonyl (Boc) group is known to undergo characteristic fragmentation. Common fragmentation pathways for N-Boc protected compounds include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da). The fragmentation of the acetylazetidine core would provide further structural confirmation.

Table 3: Predicted m/z Values for Adducts of this compound uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 200.12813 |

| [M+Na]⁺ | 222.11007 |

| [M+K]⁺ | 238.08401 |

| [M+NH₄]⁺ | 217.15467 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, UPLC, GC)

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for monitoring the progress of chemical reactions in which it is involved.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common methods for determining the purity of non-volatile organic compounds. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol (B129727), often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. The compound is detected using a UV detector, as the carbonyl groups in the molecule will absorb UV light. A pure sample will exhibit a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of the compound's purity.

Gas Chromatography (GC): While less common for a compound with this molecular weight and polarity, Gas Chromatography could potentially be used for the analysis of this compound, possibly after derivatization to increase its volatility. It would be more suitable for analyzing more volatile precursors or potential byproducts in its synthesis.

The choice of the specific chromatographic method and conditions (e.g., column, mobile phase composition, flow rate, and detector) would be optimized to achieve the best separation and detection of the target compound and any potential impurities.

X-ray Crystallography for Absolute Stereochemistry and Precise Conformation Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information about its absolute stereochemistry (if chiral) and the exact conformation of the azetidine ring and its substituents.

The resulting crystal structure would reveal bond lengths, bond angles, and torsional angles with high precision. This information is invaluable for understanding the molecule's shape and how it might interact with other molecules, which is particularly important in fields like medicinal chemistry and materials science. To date, a public domain crystal structure for this compound has not been identified in the conducted searches.

Computational and Theoretical Investigations of Azetidine Based Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering insights into a compound's stability, reactivity, and spectroscopic characteristics. While specific DFT studies on "tert-butyl 3-acetylazetidine-1-carboxylate" are not prevalent in public literature, the application of this methodology to analogous azetidine (B1206935) derivatives and other heterocyclic systems demonstrates its utility.

Theoretical studies on various substituted azetidines have been performed to understand their fundamental properties. For instance, calculations on nitroimine derivatives of azetidine were used to determine their heats of formation (HOFs) and bond dissociation energies (BDEs), which are crucial indicators of their stability and energy content. researchgate.net Such calculations typically involve geometry optimization followed by frequency analysis to confirm that the structure corresponds to a true energy minimum. researchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller gap generally implies higher reactivity. ijcce.ac.ir Analysis of these frontier orbitals helps identify the regions of a molecule most likely to participate in chemical reactions as electron donors (HOMO) or acceptors (LUMO). ekb.egnih.gov

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across a molecule. These maps are invaluable for predicting how a molecule will interact with other molecules, such as receptors or enzymes, by highlighting regions of positive (electrophilic) and negative (nucleophilic) potential. ijcce.ac.ir DFT is also employed to predict spectroscopic properties. Theoretical calculations of vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts can be correlated with experimental data to confirm a molecule's structure. ijcce.ac.ir Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), helping to understand how modifications to the molecular structure affect its optical properties. ijcce.ac.ir

| Calculated Property | Significance | Example Finding for a Model System |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability | -6.5 eV |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability | -2.9 eV |

| ΔEgap (HOMO-LUMO Gap) | Relates to chemical reactivity and stability | 3.6 eV ijcce.ac.ir |

| Dipole Moment (μ) | Measures molecular polarity | 2.5 Debye |

| Heat of Formation (HOF) | Indicates thermodynamic stability | Calculated using atomization reactions researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com This technique is particularly valuable for understanding the conformational flexibility of molecules like azetidines and for analyzing their interactions with biological macromolecules, such as proteins. mdpi.comnih.gov

In the context of drug discovery, MD simulations are crucial for evaluating the stability of a ligand within a protein's binding site. mdpi.com After an initial docking pose is predicted, a simulation is run to observe how the complex behaves in a more realistic, dynamic environment. mdpi.com Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein backbone and the ligand's heavy atoms from their initial positions. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and the ligand is stably bound. mdpi.com

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible or rigid. High fluctuations in the binding site residues can indicate induced-fit effects upon ligand binding.

Interaction Analysis: Throughout the simulation, the number and type of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein are monitored. Stable and persistent interactions are considered key for strong binding affinity. mdpi.com

For example, MD simulations on aspartic proteases have been used to describe the conformational dynamics of flexible "flap" regions in the enzyme's active site upon ligand binding, which is critical for designing effective inhibitors. nih.gov

| Analysis Metric | Description | Example Observation for a Ligand-Protein Complex |

|---|---|---|

| Ligand RMSD | Measures the stability of the ligand's position in the binding pocket. | Plateaus at 1.5 Å after 20 ns, indicating a stable binding mode. |

| Protein Backbone RMSD | Measures the stability of the overall protein structure. | Remains stable within a 1.0 - 2.5 Å range during the simulation. mdpi.com |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | A key H-bond between the ligand and residue ASP33 shows >80% occupancy. |

| Binding Free Energy (e.g., MM/PBSA) | An estimation of the binding affinity of the ligand for the protein. | Calculated ΔGbind = -45.5 kcal/mol. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to correlate a compound's structural or physicochemical properties with its biological activity. nih.govnih.gov These predictive models are essential tools for optimizing lead compounds and screening virtual libraries for new potential drugs. frontiersin.org

QSAR modeling develops a mathematical equation that links descriptors of a molecule (e.g., topological indices, electronic properties, steric parameters) to an observed biological effect (e.g., IC₅₀, Ki). nih.gov For instance, a QSAR study on a series of 2-azetidinone derivatives identified that their antimicrobial activity was governed by topological parameters like the Balaban index and molecular connectivity indices. nih.gov Such models, once validated, can predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing. frontiersin.org

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govyoutube.com These features typically include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. A pharmacophore model can be generated based on a set of active ligands or from the structure of the protein-ligand complex. This model then serves as a 3D query to screen large compound databases for molecules that match the required spatial arrangement of features, allowing for the discovery of novel scaffolds. nih.gov For example, a study on tubulin inhibitors generated a six-point pharmacophore model (three hydrogen bond acceptors and three aromatic rings) that successfully predicted anticancer activity. nih.gov

| Modeling Approach | Key Components | Primary Application |

|---|---|---|

| QSAR | Molecular Descriptors (e.g., LogP, TPSA, Balaban Index nih.gov), Statistical Model (e.g., MLR, PLS) | Predicting the biological activity (e.g., pIC₅₀) of new analogs. frontiersin.org |

| Pharmacophore Modeling | Chemical Features (e.g., H-Bond Donor/Acceptor, Aromatic Ring, Hydrophobe), 3D Spatial Constraints | Screening large databases to find novel molecules with the desired binding features. nih.gov |

Cheminformatics Analysis of Azetidine Chemical Space in Drug Discovery Databases (e.g., Leadlikeness, Synthetic Accessibility)

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information, such as drug discovery databases (e.g., ZINC, ChEMBL, PubChem). nih.govf1000research.com This analysis is crucial for understanding the properties of certain chemical scaffolds, like azetidine, and their suitability for drug development programs.

The azetidine ring is considered a valuable scaffold in medicinal chemistry. nih.gov Cheminformatics analyses help to quantify its prevalence and properties within the vast landscape of known chemicals. Key parameters evaluated include:

Lead-likeness and Drug-likeness: These concepts are often assessed using filters like Lipinski's Rule of Five (e.g., MW ≤ 500, LogP ≤ 5). Analysis of azetidine-containing fragments or libraries in databases reveals how well they conform to the physicochemical property ranges typically associated with successful oral drugs or high-quality lead compounds. nih.gov

Structural Diversity: By comparing the Tanimoto coefficient (a measure of structural similarity) of azetidine-based libraries to existing drugs, researchers can assess their structural novelty. A low similarity score indicates that the scaffold provides access to unique chemical space. nih.gov

Synthetic Accessibility: Algorithms can estimate how easily a compound can be synthesized. Analyzing the synthetic accessibility of virtual azetidine libraries helps to prioritize scaffolds that are synthetically feasible for library production. nih.gov

CNS MPO Score: For applications targeting the central nervous system (CNS), specialized multiparameter optimization (MPO) algorithms can be applied. These algorithms combine several physicochemical properties (e.g., LogP, LogD, TPSA, MW) into a single desirability score to predict the likelihood of a compound crossing the blood-brain barrier. nih.gov

A study involving the synthesis and profiling of diverse azetidine-based scaffolds found that they could be tailored to exhibit favorable CNS drug-like properties and high structural diversity compared to existing CNS drugs. nih.gov This type of analysis validates the utility of the azetidine core for generating lead-like libraries for specific therapeutic areas. nih.gov

| Property/Metric | Description | Favorable Range/Observation for Azetidine Libraries |

|---|---|---|

| Molecular Weight (MW) | A measure of molecular size. | Generally kept within "lead-like" or "drug-like" ranges (e.g., < 450 Da). |

| cLogP | Calculated lipophilicity. | Optimized to be within a range suitable for BBB penetration (e.g., 1-3). |

| Topological Polar Surface Area (TPSA) | An indicator of a molecule's polarity and ability to form hydrogen bonds. | Often targeted to be < 90 Ų for CNS applications. |

| CNS MPO Desirability Score | A composite score (0-6) predicting CNS drug-likeness. | Many azetidine derivatives achieved a high score (≥ 4). nih.gov |

| Tanimoto Coefficient (Tc) vs. Known Drugs | Measures structural similarity to a reference set. | Low mean similarity (< 0.15), indicating high structural novelty. nih.gov |

Emerging Trends and Future Research Directions for Tert Butyl 3 Acetylazetidine 1 Carboxylate

Development of Novel Cascade and Multicomponent Reactions for Efficient Azetidine (B1206935) Synthesis

The synthesis of the azetidine ring has historically been challenging due to its inherent ring strain. nih.govub.bw However, modern organic chemistry is overcoming these hurdles through the development of highly efficient cascade and multicomponent reactions (MCRs). These reactions are particularly valuable as they allow for the construction of complex molecular architectures from simple precursors in a single step, which is both time- and resource-efficient. acs.org

One prominent trend is the use of copper catalysis in multicomponent reactions to produce highly functionalized azetidine derivatives. acs.org For instance, a copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and carbodiimides has been shown to generate 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under mild conditions. acs.org Another approach involves a dual copper/photoredox-catalyzed multicomponent reaction that utilizes the strain-release functionalization of azabicyclobutanes to access azetidines with C3 all-carbon quaternary centers. thieme-connect.de The development of such reactions is crucial as it opens up avenues for creating diverse libraries of azetidine-containing compounds for screening purposes.

Cascade reactions, which involve two or more sequential transformations in a single pot, are also gaining prominence. These reactions offer a powerful strategy for rapidly building molecular complexity. nih.gov For example, a palladium-catalyzed cascade process has been developed to convert tricyclic aziridines into complex tetracyclic amines in one step. nih.gov While this example involves aziridines, the principles can be extended to azetidine synthesis. The goal is to design sequences where the formation of the azetidine ring is coupled with its subsequent functionalization, streamlining the synthetic process.

| Reaction Type | Key Features | Example Starting Materials | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Multicomponent Reaction | High efficiency, mild conditions, base-free | Terminal alkynes, sulfonyl azides, carbodiimides | Copper catalyst | acs.org |

| Dual Copper/Photoredox Catalysis | Creates C3 all-carbon quaternary centers | Azabicyclobutanes, 1,3-butadiene, TMS-CN | Copper salt, photocatalyst, visible light | thieme-connect.de |

| Palladium-Catalyzed Cascade Reaction | Forms complex polycyclic systems in one step | Tricyclic aziridines | Palladium catalyst, heat | nih.gov |

| [3 + 1]-Annulation Reaction | Forms 1,3-disubstituted azetidines | Cyclopropane (B1198618) 1,1-diester, aromatic amines | Lewis acid and (hypo)iodite catalysis | organic-chemistry.org |

Bioisosteric Replacements and Scaffold Hopping Strategies with Azetidine Derivatives in Drug Design

In medicinal chemistry, the strategic replacement of one part of a molecule with another (bioisosteric replacement) is a powerful tool to optimize drug properties such as potency, selectivity, and pharmacokinetics. nih.govspirochem.com The azetidine ring has emerged as a valuable motif in this context. Its rigid, three-dimensional structure makes it an attractive replacement for more flexible or planar ring systems. uniba.it

Azetidines are increasingly used as bioisosteres for larger rings like pyrrolidines and piperidines, or even for phenyl rings. nih.govtcichemicals.com This substitution can lead to significant improvements in physicochemical properties. For example, replacing a larger ring with an azetidine can reduce lipophilicity and increase aqueous solubility, which are often desirable traits for drug candidates. nih.gov In one instance, the replacement of a pyrrolidine (B122466) core with a 1,2-disubstituted azetidine in a series of PI3Kγ/δ inhibitors resulted in reduced lipophilicity and improved microsomal stability. nih.gov

Scaffold hopping is a related strategy where the core structure of a known active compound is replaced with a chemically different scaffold while maintaining the original biological activity. niper.gov.innih.gov This can lead to new intellectual property and overcome issues with the original scaffold, such as toxicity or poor metabolic stability. niper.gov.inrsc.org Azetidine derivatives, derived from precursors like tert-butyl 3-acetylazetidine-1-carboxylate, are excellent candidates for scaffold hopping. For example, a new class of potent STAT3 inhibitors was developed by replacing an R-proline-amide scaffold with an R-azetidine-2-carboxamide, leading to compounds with sub-micromolar potency. nih.gov

| Original Scaffold/Group | Azetidine-based Replacement | Observed/Potential Improvement | Reference |

|---|---|---|---|

| Pyrrolidine | 1,2-disubstituted Azetidine | Reduced lipophilicity, improved microsomal stability | nih.gov |

| R-proline-amide | R-azetidine-2-carboxamide | Increased potency (STAT3 inhibition) | nih.gov |

| Pyrazine | Azetidine | Improved aqueous solubility | nih.gov |

| Aromatic Rings (e.g., Phenyl) | Bicyclo[1.1.1]pentane (related small ring) | Increased sp3 character, improved solubility | tcichemicals.com |

Photochemical and Electrochemical Approaches in Azetidine Functionalization and Derivatization

Photochemistry and electrochemistry offer powerful and often more sustainable alternatives to traditional synthetic methods. These approaches can enable transformations that are difficult to achieve using conventional thermal reactions. beilstein-journals.orgnih.gov In recent years, there has been a surge of interest in applying these techniques to the synthesis and functionalization of azetidines.

Visible-light photocatalysis has emerged as a particularly effective tool. news-medical.net The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing azetidines. springernature.comrsc.org Recent advances have enabled this reaction to proceed using visible light and a photocatalyst, making the process milder and more selective. springernature.comresearchgate.net This method allows for the creation of functionalized azetidines from readily available starting materials. springernature.com Another innovative photochemical strategy is the "build and release" approach, where a photochemical cyclization, such as a Norrish-Yang cyclization, is used to form a strained azetidinol (B8437883) intermediate, which can then undergo a ring-opening functionalization. beilstein-journals.orgnih.gov

Electrochemical methods are also being explored for the synthesis of nitrogen-containing heterocycles. rsc.org While much of the research has focused on aziridines and pyrrolidines, the underlying principles are applicable to azetidine synthesis. rsc.orgacs.org For example, an electrochemical amination method has been developed to access aziridines and other heterocycles from amino alcohols, avoiding the use of harsh reagents. rsc.org The future will likely see the development of electrosynthetic methods for the direct cyclization and derivatization of azetidine precursors. These methods are attractive due to their high efficiency, mild reaction conditions, and reduced waste generation.

| Method | Description | Key Advantage | Reference |

|---|---|---|---|

| Visible-Light Aza Paternò–Büchi Reaction | [2+2] photocycloaddition of an imine and an alkene | Direct, atom-economical synthesis of azetidines under mild conditions | springernature.comresearchgate.net |

| Photochemical "Build and Release" | Photochemical cyclization to a strained intermediate followed by ring-opening | Access to complex, functionalized products from simple precursors | beilstein-journals.orgnih.gov |

| Copper-Catalyzed Photoinduced Radical Cyclization | Radical 4-exo-dig cyclization of ynamides | General method for azetidine synthesis with high regioselectivity | nih.gov |

| Electrochemical Amination | Electrochemical synthesis of N-heterocycles from amino alcohols | Avoids harsh reagents, mild conditions | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Accelerating Azetidine Research and Design

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical research, from synthesis planning to drug discovery. scispace.comyoutube.com For a scaffold like azetidine, where exploring the vast chemical space of its derivatives is a key objective, AI and ML offer powerful tools to accelerate progress.

One of the major applications of AI in this area is in retrosynthetic analysis and reaction prediction. scispace.com ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions or to propose synthetic routes to target molecules, including complex azetidine derivatives. scispace.comyoutube.com This can save significant time and resources in the lab by prioritizing high-yielding reaction conditions and identifying novel synthetic pathways. AI can also accelerate the discovery of new catalysts for challenging transformations, such as those required for azetidine synthesis and functionalization. scispace.com